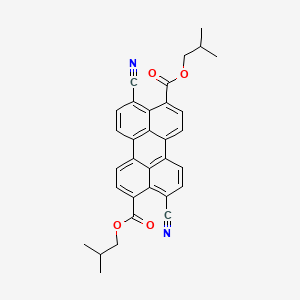
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate and similar compounds involves complex chemical reactions that yield products with distinct photophysical characteristics. These synthetic pathways are essential for tailoring the properties of the compounds for specific applications in materials science and organic electronics.Molecular Structure Analysis
The molecular formula of Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate is C32H26N2O4 . The InChI key is AYQRFGNDSMYZEG-UHFFFAOYSA-N.Chemical Reactions Analysis
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate and related compounds exhibit unique photophysical properties due to their intense charge-transfer optical transitions in the visible spectrum. Studies have shown that these compounds undergo facile and reversible oxidation and reduction, which is essential for their function in electronic devices.Physical And Chemical Properties Analysis
The molecular weight of Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate is 502.56000 . The exact mass is 502.18900 . The PSA is 100.18000 and the LogP is 7.10616 .Aplicaciones Científicas De Investigación
Photophysical Properties and Charge Transfer
Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate and related compounds exhibit unique photophysical properties due to their intense charge-transfer optical transitions in the visible spectrum. These properties are crucial for developing photoactive charge transport materials. The radical cations of these chromophores are stable and persist for days at room temperature in solutions, making them valuable for applications in organic photonics and electronics. Studies have shown that these compounds undergo facile and reversible oxidation and reduction, which is essential for their function in electronic devices (Ahrens et al., 2006).
Organic Electronics and Photonics
Cyanated perylene derivatives, including bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylates, are identified as potent chromophoric oxidants that absorb strongly in the visible spectrum. Their ability to form stable radical anions reversibly positions them as excellent candidates for use as charge generators and carriers in molecular photonics and electronics. These materials are especially relevant as n-type organic semiconductors, expanding the library of perylene derivatives for advanced technological applications (Ahrens et al., 2003).
Synthesis and Structural Studies
The synthesis of bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate and similar compounds involves complex chemical reactions that yield products with distinct photophysical characteristics. These synthetic pathways are essential for tailoring the properties of the compounds for specific applications in materials science and organic electronics. Structural analyses, such as X-ray crystallography, provide insights into the molecular configurations that underpin their functional properties (Ding et al., 2004).
Mecanismo De Acción
The radical cations of these chromophores are stable and persist for days at room temperature in solutions, making them valuable for applications in organic photonics and electronics. Their ability to form stable radical anions reversibly positions them as excellent candidates for use as charge generators and carriers in molecular photonics and electronics.
Propiedades
IUPAC Name |
bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O4/c1-17(2)15-37-31(35)25-11-9-23-22-8-6-20(14-34)28-26(32(36)38-16-18(3)4)12-10-24(30(22)28)21-7-5-19(13-33)27(25)29(21)23/h5-12,17-18H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQRFGNDSMYZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C(C4=C(C=C3)C#N)C(=O)OCC(C)C)C5=C2C1=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40548355 | |
| Record name | Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100443-95-6 | |
| Record name | Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40548355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



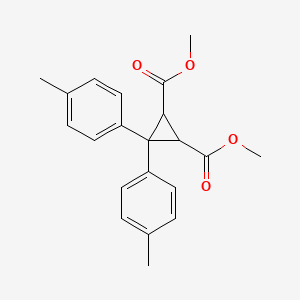
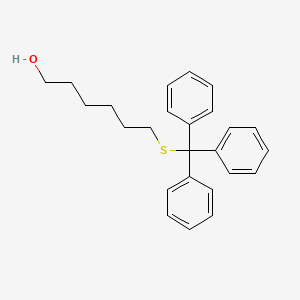

![Phosphine, [2-(dimethoxymethyl)phenyl]diphenyl-](/img/structure/B3044707.png)
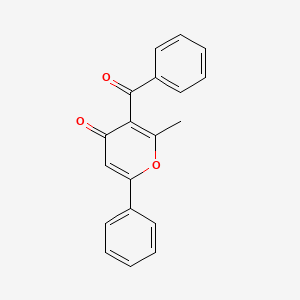
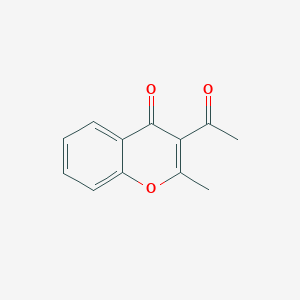

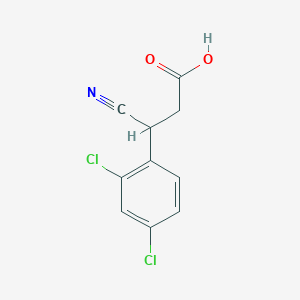
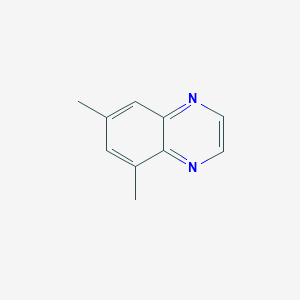
![7-Isopropyl-1H-benzo[D]imidazole](/img/structure/B3044718.png)
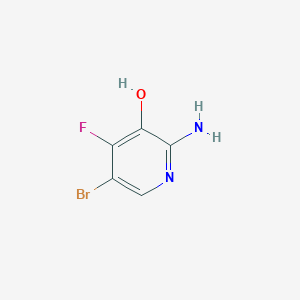
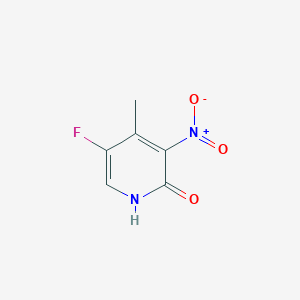
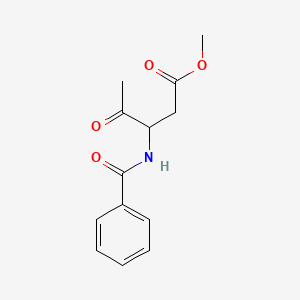
![2,5-Cyclohexadiene-1,4-dione, 2-[(phenylmethyl)thio]-](/img/structure/B3044726.png)